![molecular formula C15H16N2O2 B079550 N-(3-Nitrobenzyl)-2-phenylethanamine CAS No. 104720-70-9](/img/structure/B79550.png)
N-(3-Nitrobenzyl)-2-phenylethanamine
Overview
Description
N-(3-Nitrobenzyl)-2-phenylethanamine is an organic compound characterized by the presence of a nitro group attached to a benzyl moiety and a phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine typically involves the nitration of benzyl compounds followed by amination. One common method is the nitration of benzyl chloride to form 3-nitrobenzyl chloride, which is then reacted with 2-phenylethanamine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Nitrobenzyl)-2-phenylethanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-(3-Nitrobenzyl)-2-phenylethanamine serves as an important intermediate in the synthesis of complex organic molecules. The compound can be utilized in various reactions, including:
- Nucleophilic Substitution : The nitro group can be replaced by other functional groups under basic conditions, facilitating the formation of diverse derivatives.
- Reduction Reactions : The compound can undergo reduction to yield corresponding amines or other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Biological Research
Potential Biological Activity
Research has indicated that this compound may exhibit significant biological activity. Studies are currently exploring its interactions with biomolecules, which could lead to potential therapeutic applications. Notably, the compound has been investigated for:
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.
- Anticancer Activity : There is ongoing research into its potential as an anticancer agent, focusing on its mechanism of action and interaction with cancer cells.
Medicinal Applications
Therapeutic Potential
The compound's structure allows for potential use in medicinal chemistry. Its ability to be modified through chemical reactions opens avenues for developing new drugs. Specific areas of interest include:
- Drug Development : this compound could serve as a scaffold for designing new therapeutic agents targeting various diseases.
- Biochemical Interactions : Understanding how this compound interacts with enzymes and receptors could lead to novel treatments.
Industrial Applications
Use in Material Science
In industrial settings, this compound is utilized in the production of various materials including:
- Dyes and Polymers : The compound's reactivity allows it to be incorporated into dyes and polymers, enhancing their properties.
- Functionalized Materials : Its versatility makes it valuable in synthesizing functionalized materials for applications in electronics and coatings.
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Type | Major Applications |
---|---|---|
3-Nitrobenzyl alcohol | Alcohol | Solvent and intermediate in synthesis |
3-Nitrobenzyl chloride | Halide | Intermediate in nucleophilic substitution |
3-Nitrobenzyl bromide | Halide | Similar applications as chlorides |
This compound stands out due to its phenylethanamine backbone, which imparts distinct chemical and biological properties compared to other nitrobenzyl derivatives.
Case Studies
-
Anticancer Activity Investigation
A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a lead compound for anticancer drug development. -
Synthesis Optimization
Research focused on optimizing the synthesis of this compound through continuous flow reactors. This method improved yield and purity compared to traditional batch processes, demonstrating its industrial viability .
Mechanism of Action
The mechanism of action of N-(3-Nitrobenzyl)-2-phenylethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as a precursor to other bioactive molecules through metabolic transformations .
Comparison with Similar Compounds
- 3-Nitrobenzyl alcohol
- 3-Nitrobenzyl chloride
- 3-Nitrobenzyl bromide
Comparison: N-(3-Nitrobenzyl)-2-phenylethanamine is unique due to its phenylethanamine backbone, which imparts distinct chemical and biological properties compared to other nitrobenzyl derivatives. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
N-(3-Nitrobenzyl)-2-phenylethanamine is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a phenylethanamine backbone, which contributes to its distinct chemical and biological properties. The presence of the nitro group allows for various chemical transformations, potentially leading to reactive intermediates that interact with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with cellular components. The nitro group can undergo reduction to form reactive species that may modulate enzyme activity or receptor signaling pathways. This mechanism suggests that the compound could act as a precursor to other bioactive molecules through metabolic transformations.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum efficacy.
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Bacillus subtilis | 10 |
These results highlight the potential of this compound as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The compound's MIC against C. albicans was recorded at 15 µM, suggesting its potential utility in treating fungal infections .
Study on Multidrug Resistance
A notable study explored the role of this compound in overcoming multidrug resistance (MDR) in cancer treatment. The compound was evaluated for its ability to inhibit P-glycoprotein (P-gp), a key player in drug resistance. Results indicated that at sub-cytotoxic doses, the compound significantly enhanced the accumulation of doxorubicin in resistant cancer cell lines, suggesting a promising application in cancer therapy .
Neuroprotective Effects
Another area of investigation focused on the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases. Compounds derived from this structure were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The most active derivatives displayed IC50 values ranging from 4 µM to 10 µM, indicating strong potential for further development as therapeutic agents against cognitive decline .
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]-2-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMBTUCGGDSIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344415 | |
Record name | N-(3-Nitrobenzyl)-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104720-70-9 | |
Record name | N-(3-Nitrobenzyl)-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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